molecular formula C11H16N2O B1319070 1-(4-Aminophenyl)piperidin-3-ol CAS No. 63226-14-2

1-(4-Aminophenyl)piperidin-3-ol

Cat. No. B1319070
CAS RN: 63226-14-2
M. Wt: 192.26 g/mol
InChI Key: GFPPPMAWVWTROZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidin-4-ol is a chemical compound that is a structural isomer of fentanyl, a powerful synthetic opioid analgesic used for severe pain management . Its complex structure includes a piperidinol functional group, which is derived from piperidine, and an aminophenyl group, which is derived from aniline . The molecular formula of this compound is C11H16N2O .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)piperidin-3-ol includes a piperidinol functional group and an aminophenyl group . The experimental and computed spectra of IR and Raman are used for the analysis .


Chemical Reactions Analysis

Piperidine derivatives, including 1-(4-Aminophenyl)piperidin-3-ol, have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Fluorescence Probing

  • A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA). This probe, incorporating the 4-amino piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore, showed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. It was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Antimicrobial and Antioxidant Properties

  • A series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols were synthesized and studied for their antibacterial and antioxidant properties. Some derivatives exhibited moderate antibacterial activity, while others showed high antioxidant activity (Гаспарян et al., 2011).

Synthesis of Complex Organic Molecules

  • Research by Khalid et al. (2016) involved the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase (BChE) enzyme, contributing to the field of neuropharmacology (Khalid et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . Precautionary measures include avoiding contact with skin and eyes, and in case of contact, rinsing with water .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmaceutical applications of piperidine derivatives, including 1-(4-Aminophenyl)piperidin-3-ol .

properties

IUPAC Name

1-(4-aminophenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPPMAWVWTROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304431
Record name 1-(4-Aminophenyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)piperidin-3-ol

CAS RN

63226-14-2
Record name 1-(4-Aminophenyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63226-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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